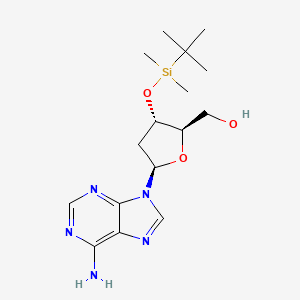

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

Description

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine (CAS: 51549-31-6, molecular formula: C₁₆H₂₇N₅O₃Si, MW: 365.5 g/mol) is a protected nucleoside derivative widely used in oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position serves as a temporary protective group, enabling selective deprotection during solid-phase synthesis . This compound is commercially available with >98% purity and is stored at -20°C to -80°C to prevent degradation . Its primary application lies in the preparation of phosphoramidite building blocks for DNA/RNA assembly, as demonstrated in multiple synthetic routes (e.g., silylation of N⁶-benzoylated precursors with TBDMSCl and imidazole in pyridine, yielding 81–89% ).

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJNKNBLADNWHG-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449858 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-31-6 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine typically involves the protection of the 3’-hydroxyl group of 2’-deoxyadenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:

2’-deoxyadenosine+TBDMS-Cl+base→3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl

Industrial Production Methods

In an industrial setting, the synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.

Reduction: The compound is generally stable under reductive conditions.

Substitution: The TBDMS group can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chromium trioxide (CrO3) can remove the TBDMS group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) do not typically affect the TBDMS group.

Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

The major product formed from the removal of the TBDMS group is 2’-deoxyadenosine with a free 3’-hydroxyl group.

Scientific Research Applications

Oligonucleotide Synthesis

TBDMS-2'-dA is primarily used as a protected nucleoside in the synthesis of oligonucleotides. The TBDMS group protects the 3' hydroxyl group during chemical reactions, preventing unwanted side reactions and allowing for selective modifications at other sites on the nucleoside. After the synthesis is complete, the TBDMS group can be removed under mild conditions to yield the active nucleoside form.

Protecting Group Utility

The TBDMS group serves as a protecting group that is stable under various reaction conditions but can be selectively removed using mild acidic or basic conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). This characteristic makes TBDMS-2'-dA particularly valuable in organic synthesis and medicinal chemistry.

Table 1: Comparison of Nucleoside Modifications

| Compound | Key Features | Stability | Biological Activity |

|---|---|---|---|

| 3'-O-(tert-Butyldimethylsilyl)-2'-dA | Silyl protection at 3' position | High | Antitumor and antiviral potential |

| 2'-Deoxyadenosine | Unmodified nucleoside | Low | Naturally occurring |

| 5'-O-DMT-2'-deoxyadenosine | DMT protection at 5' position | Moderate | Antitumor potential |

| 3',5'-Cyclic Adenosine Monophosphate | Signaling molecule | Moderate | Cellular signaling |

Antiviral Research

TBDMS-2'-dA has demonstrated potential as an antiviral agent by inhibiting viral RNA synthesis. Its structural modifications allow it to mimic natural nucleosides, thereby interfering with the replication processes of viruses .

Antitumor Activity

As a nucleoside analogue, TBDMS-2'-dA exhibits antitumor properties by disrupting nucleic acid synthesis in cancer cells. The protective silyl group enhances its stability against enzymatic degradation, potentially increasing its therapeutic efficacy compared to unmodified nucleosides .

Case Study: Antitumor Mechanism

In studies involving various cancer cell lines, TBDMS-2'-dA was shown to inhibit cell proliferation through mechanisms that involve interference with DNA replication and repair pathways. The compound's ability to integrate into DNA strands leads to the formation of faulty DNA structures, ultimately triggering apoptosis in cancer cells .

Pharmaceutical Development

In the pharmaceutical industry, TBDMS-2'-dA is utilized in the large-scale synthesis of modified nucleosides for antiviral and anticancer drugs. Its stability and ease of modification make it an attractive candidate for developing new therapeutics .

Biotechnological Applications

The compound is also applied in biotechnological settings for producing nucleic acid-based therapeutics, including antisense oligonucleotides and RNA interference (RNAi) molecules, which are essential for gene silencing techniques .

Mechanism of Action

The primary function of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is to protect the 3’-hydroxyl group of 2’-deoxyadenosine during chemical reactions. The TBDMS group acts as a steric hindrance, preventing unwanted reactions at the 3’-position. The protection is reversible, allowing for the selective deprotection and further modification of the nucleoside.

Comparison with Similar Compounds

Positional Isomers: 5'-O-TBDMS-2'-Deoxyadenosine

- Structural Differences : The TBDMS group is located at the 5'-OH instead of the 3'-OH.

- Synthetic Utility: The 5'-O-TBDMS derivative (e.g., N-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine, MW: 469.62 g/mol) is used to protect the 5'-end during nucleoside modifications, allowing selective 3'-OH activation .

- NMR Characteristics : The ¹H-NMR spectrum of 3'-O-TBDMS-dA shows distinct SiMe₂ (δ 0.00 ppm) and SiCMe₃ (δ 0.84 ppm) signals, while the 5'-isomer exhibits downfield shifts for C5′ (δ 62.9 ppm vs. δ 61.6 ppm in 3'-O-TBDMS-dA) due to steric effects .

Bis-Protected Analogs: 3',5'-Bis-O-TBDMS-2'-Deoxyadenosine

- Synthesis: Prepared by dual silylation of 2'-deoxyadenosine using excess TBDMSCl. This compound is a precursor for selective mono-deprotection (e.g., acid-catalyzed removal of the 5'-TBDMS group) .

- Stability : The dual protection enhances solubility in organic solvents (e.g., CHCl₃) but increases susceptibility to TBDMS migration under basic conditions .

Functionalized Derivatives: N⁶-Benzoyl-3'-O-TBDMS-2'-Deoxyadenosine

- Role in Synthesis : The N⁶-benzoyl group protects the exocyclic amine during phosphoramidite assembly. This derivative (MW: 468.21 g/mol) is synthesized via benzoylation of 3'-O-TBDMS-dA, achieving 84% yield .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M−H]⁻ at m/z 468.2067, distinguishing it from non-acylated analogs .

Alternative Silyl Protections: 2'-O-TBDMS Adenosine

- Positional Effects: The 2'-O-TBDMS group (e.g., in 2’-O-TBDMS adenosine) is less common in DNA synthesis but critical for RNA analogs. The steric bulk at C2′ can hinder phosphodiester bond formation compared to 3'-O-TBDMS-dA .

Key Comparative Data

Research Findings and Challenges

- Reactivity : The 3'-O-TBDMS group is resistant to acidic conditions (e.g., 80% acetic acid) but cleaved by tetrabutylammonium fluoride (TBAF), enabling controlled deprotection .

- Migration Risks : TBDMS groups migrate between adjacent hydroxyls under basic conditions (e.g., during glycosylation), complicating purification .

- Yield Variations : Synthesis of 3'-O-TBDMS-dA from N⁶-benzoylated precursors yields 84–89% , while 5'-O-TBDMS analogs require harsher silylation conditions (e.g., prolonged reaction times) .

Biological Activity

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine (TBDMS-dA) is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and molecular biology. This compound is a derivative of 2'-deoxyadenosine, modified to enhance its stability and bioavailability. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety that can be selectively removed in chemical reactions, facilitating further modifications and applications.

The biological activity of TBDMS-dA can be attributed to its ability to mimic natural nucleosides. Upon entering cells, TBDMS-dA can be phosphorylated to its active triphosphate form, 3'-deoxyadenosine-5'-triphosphate (dATP), which is crucial for various cellular processes including DNA synthesis and repair. The compound exhibits several mechanisms of action:

- Inhibition of mRNA Transcription : TBDMS-dA has been shown to inhibit mRNA transcription by destabilizing the poly(A) tail of mRNA molecules, leading to their degradation .

- Activation of AMPK : It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which may contribute to its anticancer effects .

- Induction of Apoptosis : TBDMS-dA promotes programmed cell death in cancer cells, making it a candidate for therapeutic development .

Antitumor Activity

TBDMS-dA exhibits antitumor properties characteristic of nucleoside analogues. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves:

- Interference with DNA Replication : By incorporating into DNA strands, TBDMS-dA disrupts replication processes.

- Synergistic Effects with Other Agents : When combined with other chemotherapeutic agents, TBDMS-dA enhances overall cytotoxicity against tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBDMS-dA:

- In Vitro Studies : Research has shown that TBDMS-dA effectively reduces cell viability in human cancer cell lines. For instance, a study reported a significant decrease in proliferation rates when treated with TBDMS-dA compared to untreated controls .

- Pharmacokinetics : The addition of the TBDMS group improves the pharmacokinetic profile of 2'-deoxyadenosine, enhancing its stability and cellular uptake. This modification allows for better therapeutic outcomes in preclinical models.

- Clinical Trials : Although still in early stages, preliminary clinical trials indicate that compounds related to TBDMS-dA could offer new avenues for treating resistant cancers, particularly when used in combination therapies .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| mRNA Transcription Inhibition | Disrupts poly(A) tail stability, leading to mRNA degradation |

| AMPK Activation | Enhances cellular energy regulation |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

| Antitumor Efficacy | Reduces cell viability in various cancer types |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine, and how is purity optimized?

- Methodology : The compound is synthesized via regioselective silylation of 2'-deoxyadenosine. A common approach involves reacting 2'-deoxyadenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions. The reaction is monitored by TLC or HPLC to ensure selective protection of the 3'-hydroxyl group.

- Purification : Column chromatography on silica gel (C18 reverse-phase) with gradients of acetonitrile/water is used to isolate the product . For higher purity, anion-exchange HPLC is recommended, particularly for removing unreacted starting materials and isomers .

Q. Why is the TBDMS group used for 3'-hydroxyl protection, and how does it influence solubility?

- Rationale : The bulky TBDMS group enhances solubility in organic solvents (e.g., acetonitrile, THF), facilitating solid-phase oligonucleotide synthesis. It also prevents undesired side reactions (e.g., phosphodiester hydrolysis) during chemical synthesis .

- Solubility Impact : The hydrophobic TBDMS group increases solubility in weakly polar solvents, enabling compatibility with automated synthesis workflows. This is critical for RNA/DNA synthesis where polar solvents might disrupt phosphoramidite coupling .

Q. What are common impurities in TBDMS-protected nucleosides, and how are they detected?

- Impurities : Residual silylating agents (e.g., TBDMS-Cl), incomplete silylation products (e.g., 5'-O-TBDMS isomers), and desilylated byproducts.

- Detection : Reverse-phase HPLC (C18 column) with UV detection at 260 nm is standard. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight and detects trace impurities (e.g., m/z shifts corresponding to incomplete silylation) .

Advanced Research Questions

Q. How does the TBDMS group affect enzymatic incorporation of 3'-O-TBDMS-2'-deoxyadenosine in DNA synthesis?

- Mechanistic Insight : The TBDMS group sterically hinders DNA polymerases, preventing incorporation into growing DNA strands. This property is exploited in chain-termination sequencing or antisense oligonucleotide design, where controlled termination is required .

- Experimental Validation : Primer extension assays with Taq polymerase or reverse transcriptases show reduced elongation efficiency when TBDMS-protected nucleosides are present in templates .

Q. What are the optimal conditions for TBDMS deprotection in oligonucleotide synthesis?

- Deprotection Protocols :

- Fluoride-based : Tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 24 hr) or triethylamine trihydrofluoride (TEA·3HF, 65°C, 8 hr). TEA·3HF is preferred for RNA synthesis due to milder conditions .

- Validation : Post-deprotection, reversed-phase HPLC confirms complete desilylation (retention time shift) and absence of backbone degradation .

Q. How is 3'-O-TBDMS-2'-deoxyadenosine utilized in solid-phase oligonucleotide synthesis?

- Workflow :

Phosphoramidite Activation : The nucleoside is converted to a 3'-phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Coupling : Automated synthesis employs 5-benzylmercapto-1H-tetrazole as an activator, achieving coupling efficiencies >98% .

Deprotection : Sequential removal of silyl groups (TEA·3HF) and nucleobase protection (e.g., ammonia/ethanol for exocyclic amines) .

Q. What analytical techniques are critical for characterizing TBDMS-protected nucleosides in complex mixtures?

- Techniques :

- NMR : H and C NMR distinguish 3'- and 5'-silylated isomers (e.g., δ ~0.1 ppm for TBDMS methyl groups) .

- HPLC-MS : Combines retention time analysis with exact mass verification (e.g., ESI-MS for [M+H]+ ions) .

- FT-IR : Confirms silyl ether formation (absorption bands at ~1250 cm for Si-CH) .

Q. How is 3'-O-TBDMS-2'-deoxyadenosine applied in designing nucleotide-based enzyme inhibitors?

- Case Study : The TBDMS group was incorporated into bisubstrate adenylation inhibitors targeting Mycobacterium tuberculosis biotin protein ligase (MtBPL). The hydrophobic moiety improved binding affinity by occupying a hydrophobic pocket in the enzyme active site .

- Synthesis : N6,N6-bis(tert-butoxycarbonyl)-2',5'-O-bis-TBDMS-3'-deoxyadenosine derivatives were synthesized, purified via flash chromatography, and validated by X-ray crystallography .

Q. How do contradictions in deprotection protocols impact oligonucleotide yield and quality?

- Data Contradictions :

- TBAF vs. TEA·3HF : TBAF can cause RNA chain cleavage under prolonged exposure, whereas TEA·3HF minimizes backbone damage. A study comparing both reagents reported 95% RNA recovery with TEA·3HF vs. 75% with TBAF .

- Mitigation : Optimize reaction time/temperature and use scavengers (e.g., triethylamine) to neutralize residual fluoride ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.